molecular formula C13H16FNO2 B1476555 4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid CAS No. 2002754-24-5

4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid

Cat. No.: B1476555
CAS No.: 2002754-24-5
M. Wt: 237.27 g/mol
InChI Key: XDYAZRSJHHJHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid is a chemical compound used in scientific research. Its diverse applications span medicinal chemistry and drug discovery. It is related to 4- { [4- (hydroxymethyl)piperidin-1-yl]methyl}benzoic acid, which has a molecular weight of 249.31 .

Scientific Research Applications

Synthesis and Structural Analysis

Recent studies have explored the synthesis and crystal structure of compounds structurally related to 4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a reaction product between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, was investigated, revealing the conformation of piperazine rings and dihedral angles formed with the benzene ring (Faizi et al., 2016). This study contributes to understanding the structural characteristics of such compounds, which is crucial for their application in designing new materials or drugs.

Molecular Probes and Ligands

Another significant area of research involves synthesizing and characterizing derivatives as molecular probes or ligands. For example, fluorescent 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid was identified as a sensitive molecular probe for ZnO nanoparticles, exhibiting unusual fluorescence features (Bekere et al., 2013). Such compounds are pivotal in nanotechnology and materials science for developing new imaging techniques or sensors.

Anticancer and Inhibitory Compounds

Research on the synthesis of hybrid compounds based on structures like 4-[(1-Oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid has led to new systems containing pharmacophoric fragments with potential anticancer applications (Ivanova et al., 2019). Additionally, the synthesis and evaluation of novel (4-piperidinyl)-piperazine derivatives as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors have implications in treating metabolic disorders and cancer, highlighting the role of fluoromethylpiperidinyl compounds in drug discovery (Chonan et al., 2011).

Corrosion Inhibition

In the context of materials science, the corrosion inhibition properties of piperidine derivatives on iron were investigated through quantum chemical calculations and molecular dynamics simulations. This research provides insights into the application of such compounds in protecting metals from corrosion, which is vital for industrial applications (Kaya et al., 2016).

Properties

IUPAC Name

4-[4-(fluoromethyl)piperidin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-9-10-5-7-15(8-6-10)12-3-1-11(2-4-12)13(16)17/h1-4,10H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYAZRSJHHJHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid
Reactant of Route 3
4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid
Reactant of Route 6
4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.